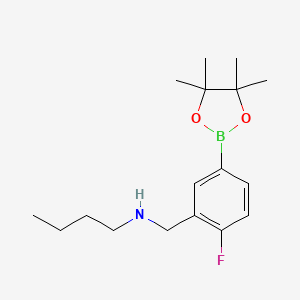
3-(N-丁胺甲基)-4-氟苯硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties
科学研究应用
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of enzyme inhibitors and saccharide sensors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
生化分析
Biochemical Properties
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This interaction is particularly useful in the design of enzyme inhibitors and drug delivery systems. The compound has been studied for its potential to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has been shown to interact with cell surface carbohydrates, which can influence cell signaling and other cellular processes .
Cellular Effects
The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by interacting with cell surface carbohydrates, leading to changes in cell signaling pathways. This interaction can affect gene expression and cellular metabolism, potentially leading to altered cellular responses. Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, making it a potential candidate for cancer therapy . Additionally, the compound’s ability to form reversible covalent bonds with diols allows it to modulate the activity of enzymes and other proteins involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, the compound’s interaction with cell surface carbohydrates can influence cell signaling pathways and gene expression, leading to changes in cellular function . The compound’s ability to form reversible covalent bonds also allows it to act as a modulator of enzyme activity, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can change over time due to its stability and degradation properties. The compound is known to be susceptible to hydrolysis, particularly at physiological pH, which can affect its stability and activity . Studies have shown that the compound’s effects on cellular function can diminish over time as it undergoes hydrolysis and degradation. The compound’s ability to form reversible covalent bonds with diols allows it to maintain its activity for a certain period before degradation occurs. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can induce significant changes At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and inflammation It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy
Metabolic Pathways
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is involved in various metabolic pathways, particularly those involving carbohydrates and other diol-containing biomolecules. The compound’s ability to form reversible covalent bonds with diols allows it to interact with enzymes and cofactors involved in metabolic processes . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. The compound’s role in metabolic pathways makes it a valuable tool for studying enzyme activity and metabolic regulation in biochemical research.
Transport and Distribution
The transport and distribution of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reversible covalent bonds with diols allows it to be transported and distributed to specific cellular compartments and tissues . This interaction can affect the compound’s localization and accumulation within cells, potentially influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is influenced by its ability to interact with specific targeting signals and post-translational modifications. The compound’s ability to form reversible covalent bonds with diols allows it to be directed to specific cellular compartments and organelles . This interaction can affect the compound’s activity and function within different subcellular locations. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications and studying its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the coupling of pinacolborane with an aryl halide or triflate in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a tertiary amine as a base to facilitate the formation of the boron-carbon bond . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis of various compounds with high throughput and minimal reaction time . The use of metal-free, photoinduced borylation methods also provides a scalable approach for the production of boronic esters .
化学反应分析
Types of Reactions
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tertiary amines, and various oxidizing or reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce different boron-containing compounds .
作用机制
The mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts as a boron carrier, selectively accumulating in malignant cells. Upon irradiation with low-energy neutrons, the boron atoms decay to produce cytotoxic particles that destroy cancer cells . The compound’s reactivity with carbohydrates and other biomolecules also plays a role in its biological activity .
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions.
属性
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14(8-9-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOLRTYVYWPWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
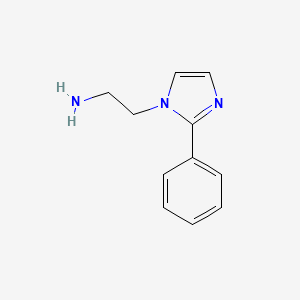
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)
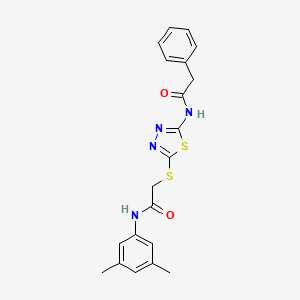
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)
![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
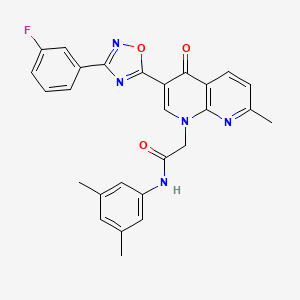
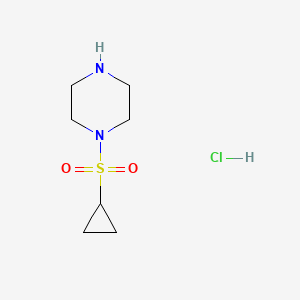
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2596387.png)
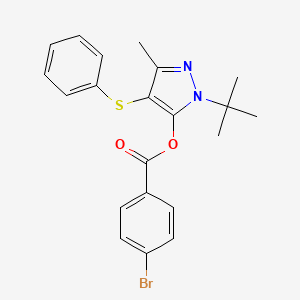
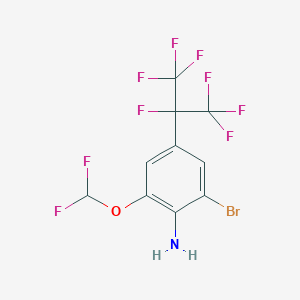
![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)
